三异丙基甲硅基甲基丙烯酸酯

描述

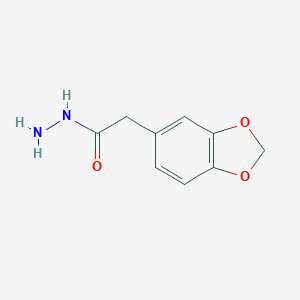

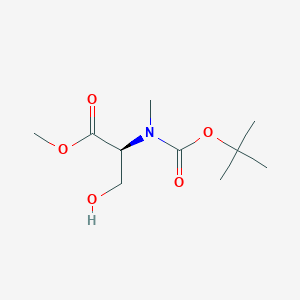

Triisopropylsilyl methacrylate (TIPSMA) is a silyl methacrylate monomer used in the synthesis of polymers for various applications. It is a colorless liquid with a low viscosity and a low boiling point. The molecular formula of TIPSMA is C13H26O2Si .

Synthesis Analysis

TIPSMA has been used in the synthesis of polymers for various applications such as coatings, adhesives, and optical materials. It has been reported that TIPSMA can be copolymerized via a radical ring opening polymerization of 2-methylene-1,3-dioxepane (MDO) with various silyl methacrylates .Molecular Structure Analysis

The molecular weight of TIPSMA is 242.43 g/mol . The InChI string representation of its structure isInChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 . Chemical Reactions Analysis

TIPSMA is involved in the radical polymerization process of reacting acrylic monomers, methacrylic monomers, and styrene . The kinetics of the radical polymerization process is influenced by secondary chemical reactions that occur at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .Physical And Chemical Properties Analysis

TIPSMA is a colorless transparent liquid . It has a density of 0.9±0.1 g/cm³, a boiling point of 249.6±9.0 °C at 760 mmHg, and a flash point of 87.1±14.3 °C . It has a molar refractivity of 72.2±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 278.4±3.0 cm³ .科学研究应用

Application in Silica Aerogels

Scientific Field: Material Science

Methods of Application: An acrylate containing silane (3- (trimethoxysilyl)propyl methacrylate) is used along with tetramethyl orthosilicate to produce the silica network . This network can be reinforced by adding 1, 6-bis (trimethoxysilyl)hexane or 1, 4-bis (triethoxysilyl)-benzene as spacers and tris [2- (acryloyloxy)ethyl] isocyanurate as cross-linker .

Results or Outcomes: These hybrid aerogels have shown an interesting combination of thermal insulation and mechanical properties . They could also be chemically doped with silica-functionalized magnetite nanoparticles, imparting magnetic behaviour to the aerogels and improving their thermal insulation performance and mechanical strength .

Application in Marine Antifouling Coatings

Scientific Field: Marine Biology, Material Science

Methods of Application: The antifouling coating is based on the combination of eco-friendly biocide with dynamic surfaces by utilizing degradable polyurethane, polyester acrylate, and modified polyester-based polymers . These polymers are used as a carrier of antifoulant, which control the release rate .

Results or Outcomes: These coatings show excellent antifouling activity in marine coatings due to their tunability, sustainability, and mechanical performance . They have a longer shelf period and can effectively reduce biofouling, corrosion rate, surface roughness, and fuel consumption surge .

Application in Magnetic Separation and Drug Delivery

Scientific Field: Biomedical Engineering

Methods of Application: An acrylate containing silane (3- (trimethoxysilyl)propyl methacrylate) is used along with tetramethyl orthosilicate to produce an organically-modified silica network . This network is then doped with silica-functionalized magnetite nanoparticles .

Results or Outcomes: The resulting magnetic aerogels show improved thermal insulation performance and mechanical strength . They can be used for magnetic separation and drug delivery, providing a new approach for targeted drug delivery systems .

Application in Heavy Metal Adsorption

Scientific Field: Environmental Science

Methods of Application: The preparation of these materials could be accomplished using a combination of silanes, including hydrophobic moieties for a compromise to ensure material stability and good adsorption capacities .

Results or Outcomes: Removal percentages of heavy metals reaching 90% were found for metal concentrations of environmental relevance . The amine functionality in aerogels is also useful for other purposes, for example to improve the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments .

安全和危害

未来方向

属性

IUPAC Name |

tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-9(2)13(14)15-16(10(3)4,11(5)6)12(7)8/h10-12H,1H2,2-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNOZYMZRGTZQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620558 | |

| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triisopropylsilyl methacrylate | |

CAS RN |

134652-60-1 | |

| Record name | Tris(1-methylethyl)silyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134652-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, tris(1-methylethyl)silyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134652601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri(propan-2-yl)silyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tripropan-2-ylsilyl 2-methylprop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)